molecular formula C22H27N3O3S B4726151 4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4726151
M. Wt: 413.5 g/mol
InChI Key: PQVWLEMBTZHTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as BmTBA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. BmTBA is a thioamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that this compound can inhibit the activity of several enzymes, including proteasomes and histone deacetylases, which are involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses. These effects make this compound a promising candidate for the development of new cancer therapies and other medical treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound can be difficult to synthesize and may require specialized equipment or expertise. In addition, its potency and potential toxicity may require careful handling and safety precautions.

Future Directions

There are many potential future directions for research on 4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, including the development of new cancer therapies, the investigation of its antibacterial and antifungal properties, and the exploration of its effects on immune function and other physiological processes. Other areas of research could include the optimization of synthesis methods and the investigation of potential side effects or toxicity. Overall, this compound represents a promising area of research with many potential applications in the field of medical science.

Scientific Research Applications

4-butoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in scientific research, particularly in the areas of cancer treatment and drug development. It has been shown to have potent antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-butoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-2-3-14-28-18-10-8-17(9-11-18)21(26)24-22(29)23-19-6-4-5-7-20(19)25-12-15-27-16-13-25/h4-11H,2-3,12-16H2,1H3,(H2,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVWLEMBTZHTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.